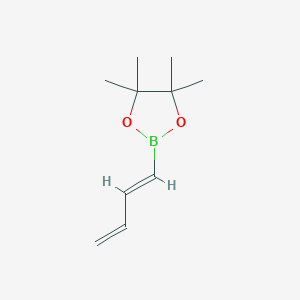
(E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is conjugated with a butadiene moiety. Its unique structure allows it to participate in various chemical transformations, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Preparation of the Butadiene Precursor: The butadiene moiety can be synthesized through the dehydrohalogenation of 1,4-dihalobutanes or via the Wittig reaction of aldehydes with phosphonium ylides.
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting a suitable boronic acid or ester with a diol, such as pinacol, under dehydrating conditions. This step often requires a catalyst like an acid or base to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: Reactants are continuously fed into a reactor where the butadiene precursor and boronic acid/ester react in the presence of a catalyst.
Purification: The product is purified using techniques such as distillation or chromatography to remove any impurities and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form boronic acids or esters.
Substitution: It can participate in nucleophilic substitution reactions where the butadiene moiety is replaced by other functional groups.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Major Products
Cross-Coupling Products: Formation of biaryl compounds or other complex organic molecules.
Oxidation Products: Boronic acids or esters.
Substitution Products: Various substituted butadiene derivatives.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, (E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used to:
- Synthesize complex organic molecules through cross-coupling reactions.
- Serve as a building block for the construction of polymers and advanced materials.
Biology and Medicine
Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: The compound can be used to modify biomolecules for research and therapeutic purposes.
Industry
- **Agriculture
Material Science: It is employed in the development of new materials with specific properties, such as conductivity or fluorescence.
Propriétés
Numéro CAS |
143825-96-1 |
|---|---|
Formule moléculaire |
C10H17BO2 |
Poids moléculaire |
180.05 g/mol |
Nom IUPAC |
2-[(1E)-buta-1,3-dienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H17BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-8H,1H2,2-5H3/b8-7+ |
Clé InChI |
HUUYPRUYJXORBI-BQYQJAHWSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/C=C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(Dimethylamino)ethoxy]pyridin-3-amine hydrochloride](/img/structure/B12824626.png)

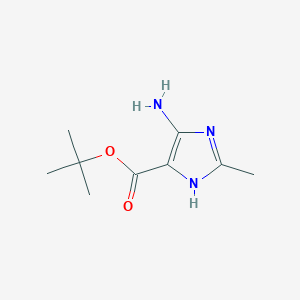
![1-([1,2,4]Triazolo[4,3-a]pyridin-6-yl)ethan-1-one](/img/structure/B12824651.png)
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12824655.png)
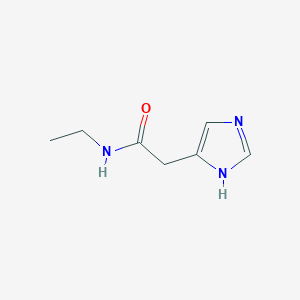
![(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12824673.png)
![Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester](/img/structure/B12824676.png)
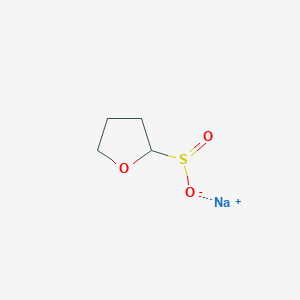
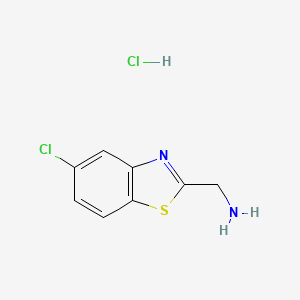

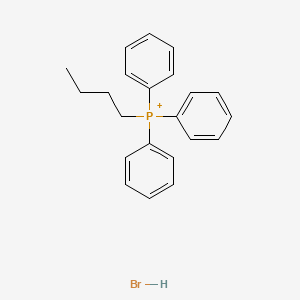
![2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride](/img/structure/B12824706.png)
![[4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12824711.png)
